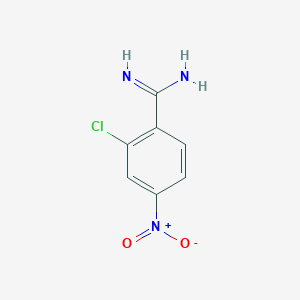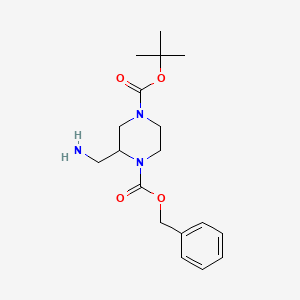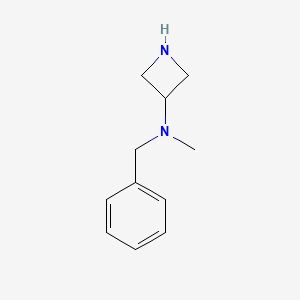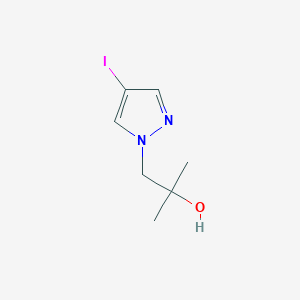
1-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol
Overview
Description
The compound “1-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol” is a complex organic molecule. It contains an iodine atom attached to a pyrazole ring, which is a type of aromatic heterocycle . The molecule also contains a 2-methylpropan-2-ol (also known as tert-butanol) group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms . The iodine atom would be attached to one of the carbon atoms in the pyrazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the iodine atom and the pyrazole ring. The iodine atom could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the iodine atom could increase its molecular weight and potentially its boiling point .Scientific Research Applications
Microwave Activation in Organic Synthesis
Microwave activation has been explored for the reaction between 1,3,5-trisubstituted pyrazole-4-carbaldehydes and 2-aminoalkan-1-oles, demonstrating the influence of aminoalcohol structure on product formation. This method could potentially apply to the synthesis of related compounds like 1-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol, highlighting the efficiency of microwave-assisted reactions in organic chemistry (Papernaya et al., 2018).
Material Science and OLEDs
Research on Pt(II) complexes with pyrazolate chelates, including pyrazole derivatives, has shown significant potential in organic light emitting diodes (OLEDs) due to their photophysical properties. This work illustrates the application of pyrazole derivatives in developing efficient and mechanoluminescent OLED materials, offering a path for the use of 1-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol in advanced electronic devices (Huang et al., 2013).
Structural Characterization and Analysis
The structural characterization and Hirshfeld surface analysis of pyrazoline derivatives provide detailed insights into molecular interactions and crystal packing. Such studies are crucial for understanding the properties and potential applications of pyrazole-based compounds in materials science and drug design (Delgado et al., 2020).
Potential Activity as Corrosion Inhibitors
A theoretical study on bipyrazolic-type organic compounds, which are chemically related to 1-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol, has been performed to elucidate their efficiency as corrosion inhibitors. This research indicates the potential application of pyrazole derivatives in protecting metals against corrosion, emphasizing the importance of electronic structure in their activity (Wang et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-iodopyrazol-1-yl)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2O/c1-7(2,11)5-10-4-6(8)3-9-10/h3-4,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLQONPFZPGIPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C=C(C=N1)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Aminomethyl)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-one](/img/structure/B1442036.png)
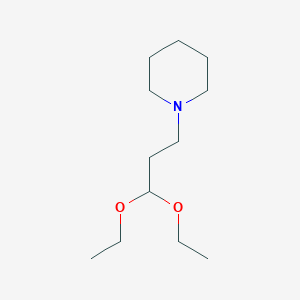
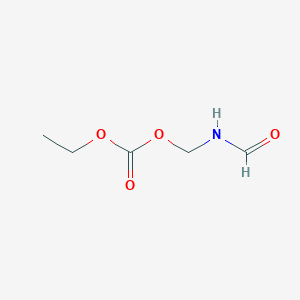
![3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1442042.png)
![3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1442043.png)
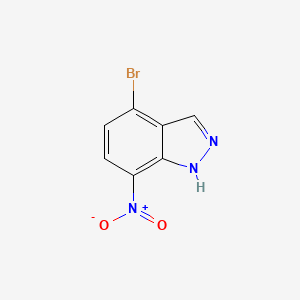
![6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1442045.png)
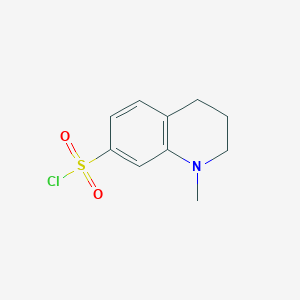
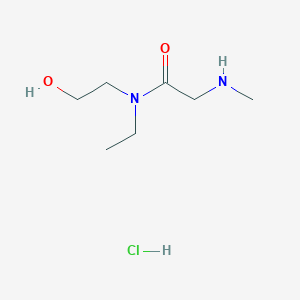
![methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1442051.png)
![3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B1442052.png)
